1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide
Description
The compound 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a methyl group at position 1 and a phenyl ring at position 2. The carboxamide group at position 5 connects to a pyrimidine ring, which is further functionalized with a 1,2,4-triazole moiety at position 3. The molecular formula is C₁₉H₁₆N₈O, with a molecular weight of 388.39 g/mol.
Properties
IUPAC Name |
2-methyl-5-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O/c1-24-14(7-13(23-24)12-5-3-2-4-6-12)17(26)22-15-8-16(20-10-19-15)25-11-18-9-21-25/h2-11H,1H3,(H,19,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYDKGZPYYSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired rings .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Trifluoromethyl and cyano groups in the European Patent compound () improve metabolic stability and electronic properties, whereas halogenated analogs (e.g., ) prioritize agrochemical efficacy.
Biological Activity :
- Pyrazole-carboxamides with chloropyridyl or ethoxyphenyl groups () exhibit antitumor activity, likely due to aromatic stacking and hydrogen-bond interactions.
- Tetrazole-thioether derivatives () and trifluoromethyl -containing compounds () highlight divergent applications (agrochemicals vs. pharmaceuticals).
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a pyrazole-5-carboxylic acid derivative with a pyrimidinyl-triazole amine, analogous to methods in (thionyl chloride-mediated acid chloride formation followed by amidation).
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (388.39 g/mol ) compared to simpler analogs (e.g., : 296.33 g/mol) may impact bioavailability, necessitating formulation adjustments.
Research Findings and Implications
- Hydrogen Bonding : The triazole and carboxamide groups in the target compound enable strong intermolecular interactions (e.g., N–H···N and C–H···π bonds), as observed in crystal structures of related pyrazole derivatives .
- Agrochemical vs. Pharmaceutical Design: Halogenated pyrazole-carboxamides (e.g., ) prioritize pest control, while non-halogenated analogs (e.g., ) focus on human therapeutics, reflecting substituent-driven optimization.
- Future Directions : Structural modifications such as introducing electron-withdrawing groups (e.g., CF₃) or polar moieties (e.g., sulfonamides) could enhance the target compound’s bioactivity and solubility.
Biological Activity
The compound 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including cytotoxicity, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure
The structure of the compound features a pyrazole core substituted with a phenyl group and a triazole-pyrimidine moiety. Its molecular formula is C₁₈H₁₈N₄O, and it exhibits multiple functional groups that contribute to its biological activity.
Cytotoxicity
Research indicates that compounds with pyrazole and triazole structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of pyrazole have shown promising results in inhibiting the growth of human breast cancer cells (e.g., MDA-MB-231 and MCF-7) with IC₅₀ values as low as 39.70 µM . The specific compound under discussion has not been extensively tested in this context; however, its structural similarities suggest potential anti-cancer properties.
Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety have demonstrated moderate to high antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . Given that our compound incorporates a triazole structure, it may exhibit similar antimicrobial properties.
Anti-inflammatory Effects
The modulation of inflammatory pathways is another area where pyrazole derivatives show promise. Compounds with similar structures have been reported to influence the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The potential for our compound to modulate such pathways warrants further investigation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Cytotoxic Activity : A study on pyrazole derivatives demonstrated that certain modifications could enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions on the pyrazole ring achieved IC₅₀ values below 0.5 µM .
- Antimicrobial Efficacy : Research on triazole-pyrimidine hybrids revealed significant antimicrobial effects, with some compounds exhibiting an EC₅₀ value of 7.2 µg/mL against Xanthomonas oryzae .
- Enzyme Inhibition : A study highlighted the inhibition of metabolic enzymes relevant to neurodegenerative disorders by pyrazole analogs, suggesting that our compound may also interact with similar targets .
Research Findings Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
